molecular formula C9H11NO4S B1387204 4-Methyl-3-(methylsulfamoyl)benzoic acid CAS No. 90610-74-5

4-Methyl-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1387204
CAS No.: 90610-74-5
M. Wt: 229.26 g/mol
InChI Key: JUIYSGNFARQFAY-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S and a molar mass of 229.25 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group, a methylamino group, and a sulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of strong acids and bases to facilitate the sulfonation and amination processes . Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

4-Methyl-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-3-(methylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activities and cellular processes .

Comparison with Similar Compounds

4-Methyl-3-(methylsulfamoyl)benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

4-methyl-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYSGNFARQFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246425
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-74-5
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90610-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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